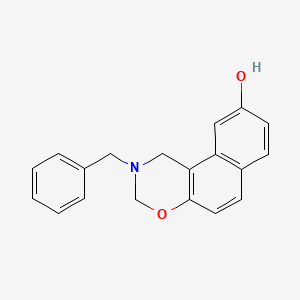
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate is a compound that belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate typically involves the reaction of 4-hydrazinyl-1-methyl-1H-pyrazole with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Material: 4-Hydrazinyl-1-methyl-1H-pyrazole
Reagent: Trifluoroacetic acid
Reaction Conditions: The reaction is typically conducted at room temperature or slightly elevated temperatures to facilitate the formation of the trifluoroacetate salt.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the compound in high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly used.
Major Products
Oxidation: Azo or azoxy derivatives
Reduction: Hydrazine derivatives
Substitution: Various substituted pyrazole derivatives
Applications De Recherche Scientifique
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts and sensors.
Mécanisme D'action
The mechanism of action of 4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or activation of their functions. The trifluoroacetate moiety can enhance the compound’s stability and solubility, facilitating its interaction with biological membranes and receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Hydrazinyl-1-methyl-1H-pyrazole hydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
- 4-Phenyl-1,3-thiazol-2-amine
Uniqueness
4-Hydrazinyl-1-methyl-1H-pyrazole 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct physicochemical properties such as increased lipophilicity and stability. This makes it a valuable compound for various applications, particularly in medicinal chemistry and material science.
Propriétés
Formule moléculaire |
C6H9F3N4O2 |
|---|---|
Poids moléculaire |
226.16 g/mol |
Nom IUPAC |
(1-methylpyrazol-4-yl)hydrazine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C4H8N4.C2HF3O2/c1-8-3-4(7-5)2-6-8;3-2(4,5)1(6)7/h2-3,7H,5H2,1H3;(H,6,7) |
Clé InChI |
BNHPVZOMPZXQDW-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(C=N1)NN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(2,4-difluorophenyl)methyl]-7-methyl-9,12-dioxo-11-phenylmethoxy-4-oxa-1,8-diazatricyclo[8.4.0.03,8]tetradeca-10,13-diene-13-carboxamide](/img/structure/B12814260.png)









![1-(2-Methoxyethyl)-3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12814315.png)
